

Structure-activity relationship of Clovin and its derivatives

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Compound of Interest

Compound Name: Clovin

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Clovibactin and its Derivatives: Potent Antibacterial Agents

Clovibactin is a recently discovered cyclic depsipeptide antibiotic with potent activity against a range of multidrug-resistant Gram-positive pathogens.[1] Its unique mechanism of action, which involves binding to the pyrophosphate group of multiple essential peptidoglycan precursors (C55PP, lipid II, and lipid IIIWTA), makes it a promising candidate for combating antimicrobial resistance.[2][3]

Structure-Activity Relationship of Clovibactin Analogues

The antibacterial efficacy of Clovibactin is highly dependent on its specific amino acid sequence and macrocyclic structure. An alanine scan of the Clovibactin molecule has revealed that several residues are crucial for its antibiotic activity. Specifically, residues Phe1, d-Leu2, Ser4, Leu7, and Leu8 have been identified as important for its function.[4][5] The macrolactone ring is essential for its antibiotic properties, as acyclic analogues have been shown to be inactive.

Interestingly, the side-chain amide group of the d-Hyn5 residue is not essential for activity and can be substituted with a methyl group with only a moderate loss of potency. Furthermore, some synthetic analogues have demonstrated even greater antibacterial activity than the parent compound. For instance, analogues where leucines at positions 2, 7, and 8 were

replaced with the more hydrophobic cyclohexylalanine (Cha) exhibited significantly increased antibiotic activity.

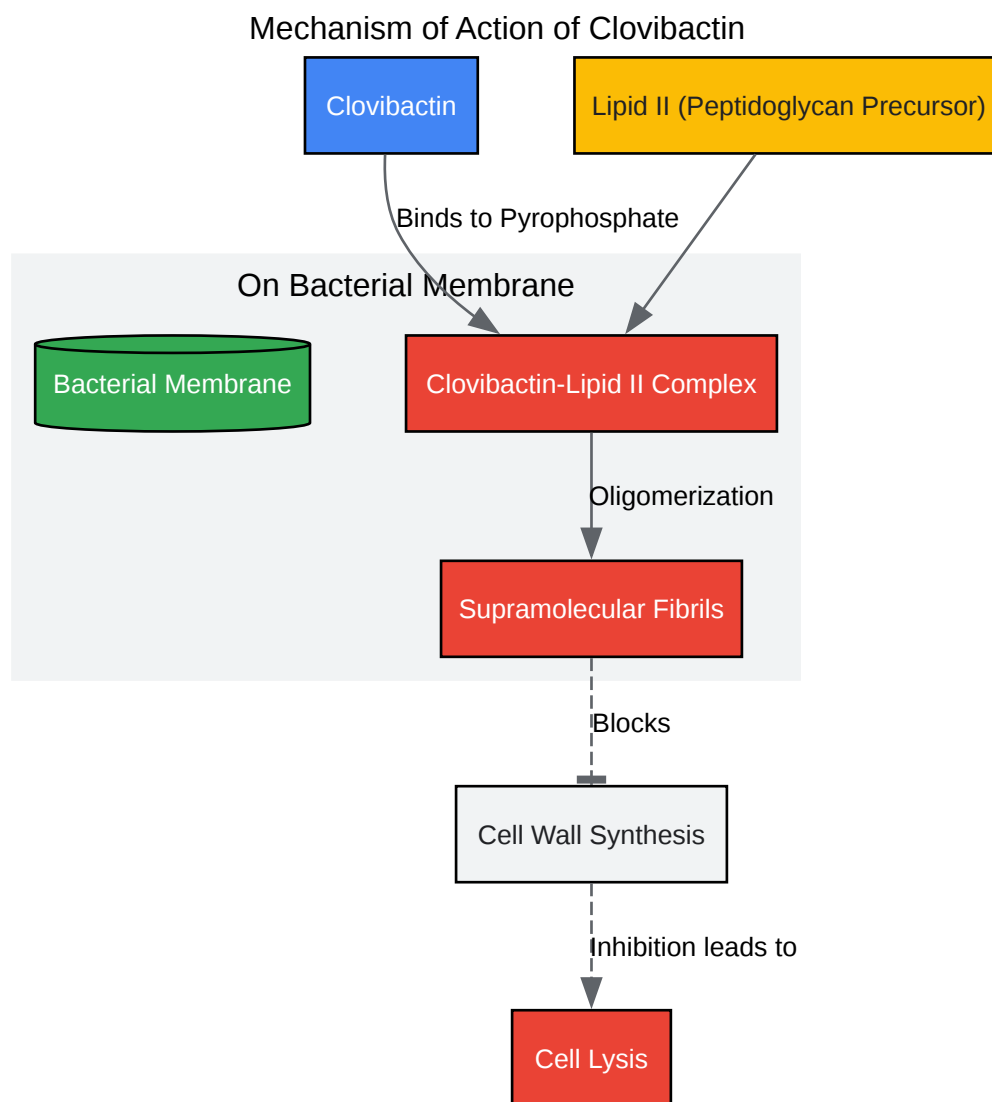
Comparative Antibacterial Activity of Clovibactin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Clovibactin and several of its key derivatives against various Gram-positive bacterial strains. Lower MIC values indicate greater potency.

Compound/Derivative	<i>S. aureus</i> ATCC 29213 (MIC, µg/mL)	MRSA ATCC 43300 (MIC, µg/mL)	VRE VanA ATCC 700221 (MIC, µg/mL)	Reference
Clovibactin	0.25	0.5	0.25	
[Ala1]-Clovibactin	2	4	2	
[d-Ala2]-Clovibactin	1	2	1	
[Ala4]-Clovibactin	1	2	1	
[Ala7]-Clovibactin	2	4	2	
[Ala8]-Clovibactin	4	8	4	
Acyclic Clovibactin	>32	>32	>32	
Analogue 30	0.06	0.125	0.06	
Analogue 40	0.125	0.25	0.125	
Analogue 42	0.06	0.125	0.06	

Mechanism of Action and Experimental Workflow

Clovibactin's mechanism of action involves the formation of supramolecular fibrils upon binding to bacterial membranes containing lipid-anchored pyrophosphate groups. This sequesters the peptidoglycan precursors, thereby blocking cell wall synthesis.



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Caption: Clovibactin's mechanism of action targeting bacterial cell wall synthesis.

Clovamide and its Derivatives: Novel Anti-Neuroinflammatory Agents

Clovamide, a naturally occurring phenolic compound, and its synthetic derivatives have demonstrated significant anti-neuroinflammatory properties. Their primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Structure-Activity Relationship of Clovamide Analogues

The anti-inflammatory activity of Clovamide derivatives is influenced by substitutions on the catechol and L-3,4-dihydroxyphenylalanine (L-dopa) moieties. Studies have shown that the dihydroxyl group of the catechol moiety in the caffeic acid unit is not essential for the suppression of nitric oxide (NO) production. In fact, replacing these hydroxyl groups with other functional groups, such as trifluoromethyl groups, has led to analogues with significantly enhanced inhibitory potency against NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

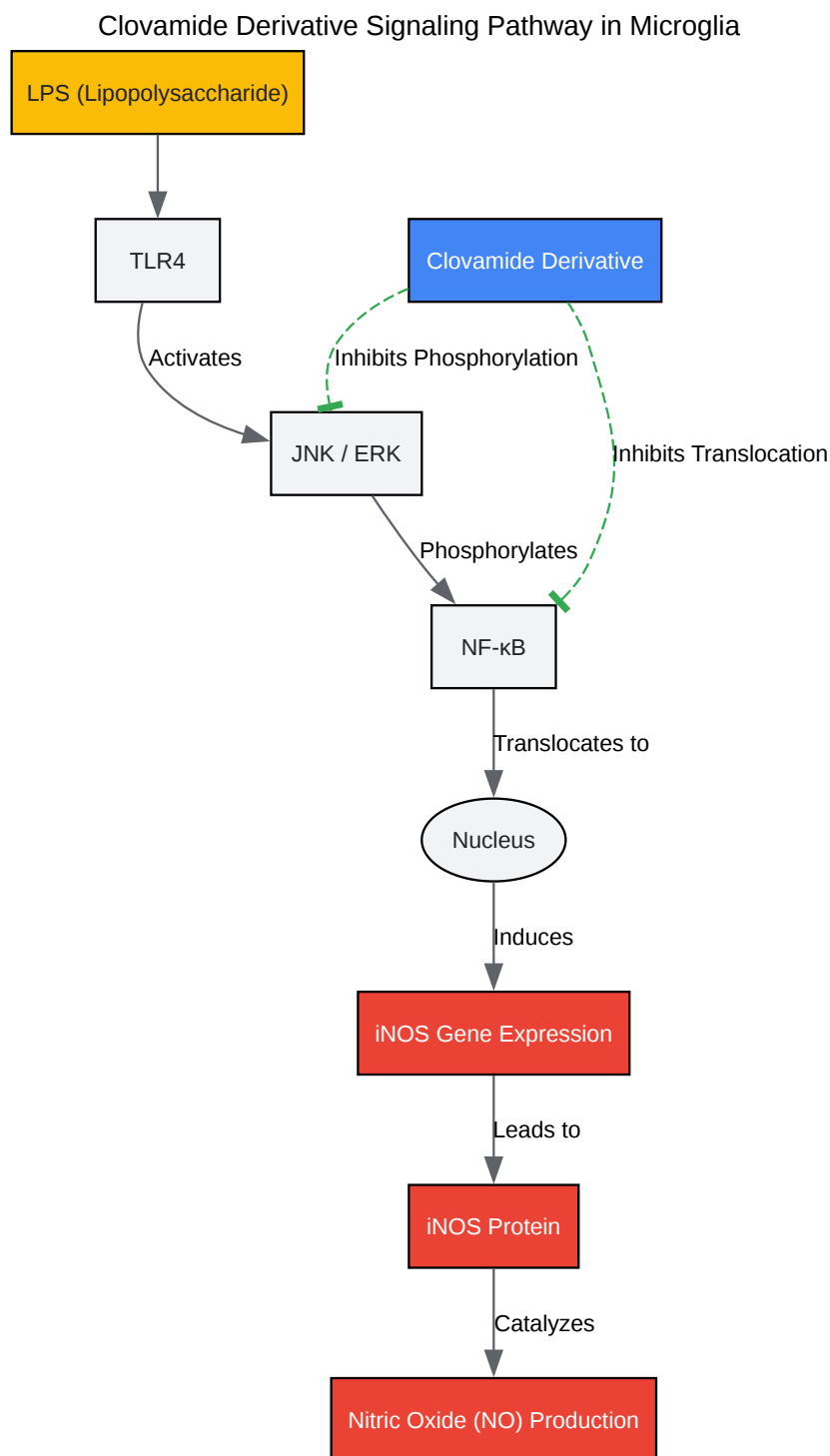
Comparative Anti-Neuroinflammatory Activity of Clovamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for NO production in LPS-stimulated BV-2 microglial cells for Clovamide and a selection of its synthetic analogues. Lower IC₅₀ values indicate greater anti-inflammatory activity.

Compound/Derivative	NO Production Inhibition IC50 (μM) in BV-2 cells	iNOS Inhibition IC50 (μM)	Reference
Clovamide (Analogue 9a)	73.6	>100	
Analogue 1b	29.23	-	
Analogue 4b	2.67	1.01	
Analogue 5b	10.45	-	
Analogue 6b	15.67	-	
Analogue 7b	20.11	-	
Analogue 8b	25.34	-	
Analogue 9l (3,5-ditrifluoromethyl)	2.8	-	

Signaling Pathway and Experimental Workflow

Clovamide derivatives exert their anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglial cells. This includes the attenuation of the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), leading to a decrease in the nuclear translocation of nuclear factor-κB (NF-κB).



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Caption: Signaling pathway of Clovamide derivatives in inhibiting neuroinflammation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Clovibactin

The MIC of Clovibactin and its derivatives is determined using the broth microdilution method.

- **Preparation of Bacterial Inoculum:** A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Preparation of Compound Dilutions:** A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing broth.
- **Inoculation and Incubation:** Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Inhibition Assay for Clovamide Derivatives

The anti-neuroinflammatory activity of Clovamide derivatives is assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglial cells.

- **Cell Culture:** BV-2 microglial cells are cultured in 96-well plates until they reach a suitable confluency.
- **Compound Treatment:** The cells are pre-treated with various concentrations of the test compounds for 1 hour.
- **LPS Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for an additional 24-48 hours.

- **Measurement of Nitrite:** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
- **Data Analysis:** The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.

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